

understanding the chemical structure of CFTR corrector 17

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An In-depth Technical Guide to the CFTR Corrector C17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of **CFTR corrector 17** (C17). The information is intended to support research and development efforts in the field of cystic fibrosis and other protein misfolding diseases.

Chemical Structure and Properties

CFTR corrector 17, also known as C17, is a small molecule compound that has demonstrated efficacy in correcting the trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation.



Property	Value	
IUPAC Name	3-(4-fluorophenyl)-N-(2-phenylethyl)isoxazole-4-carboxamide	
Molecular Formula	C18H15FN2O2	
Molecular Weight	310.32 g/mol	
CAS Number	912790-04-6	
SMILES	O=C(C1=C(C=NOC1C2=CC=C(F)C=C2)C(=O) NCC3=CC=CC=C3)	
2D Chemical Structure	H.NN CI—H	

Mechanism of Action

CFTR correctors are a class of drugs that aim to rescue misfolded CFTR proteins, such as the common F508del mutant, which are prematurely recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for degradation. By interacting with the misfolded protein, correctors facilitate its proper folding and subsequent trafficking to the cell membrane, where it can function as a chloride ion channel.

While initially identified as a CFTR corrector, C17 has also been shown to be effective in rescuing other misfolded proteins, such as α -sarcoglycan in Limb-girdle muscular dystrophy R3



(LGMDR3).[1][2][3] This suggests a broader mechanism of action related to cellular protein folding and quality control pathways.

The prevailing mechanism for the degradation of misfolded CFTR involves the ubiquitin-proteasome pathway. Misfolded CFTR is recognized by chaperones and E3 ubiquitin ligases in the ER, leading to its polyubiquitination and subsequent degradation by the proteasome.[4][5] [6] CFTR correctors like C17 are thought to intervene in this process by stabilizing the protein structure, thereby preventing its recognition by the degradation machinery.

CFTR Protein Processing and Degradation Pathway

The following diagram illustrates the cellular processing pathway of the CFTR protein and the point of intervention for CFTR correctors.



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CFTR Protein Processing and Corrector Intervention

Quantitative Data on Efficacy

The efficacy of **CFTR corrector 17** has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative findings from published studies.



In Vitro Efficacy on Sarcoglycan Complex in LGMD2E/R4 Myotubes

Limb-girdle muscular dystrophy type 2E/R4 (LGMD2E/R4) is caused by mutations in the SGCB gene, leading to defective β -sarcoglycan (β -SG). C17 has been shown to rescue the expression and localization of the sarcoglycan complex in patient-derived myotubes.

Treatment	Total β-SG Protein Level (Fold Change vs. Vehicle)	Reference
Vehicle (DMSO)	1.0	[6]
CFTR Corrector 17 (10 μM)	~2.0	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the efficacy of **CFTR corrector 17**.

Western Blotting for CFTR Protein Expression

Western blotting is used to assess the maturation of the CFTR protein. The immature, coreglycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus.[7] An increase in the Band C to Band B ratio indicates improved protein trafficking.

Protocol:

- Cell Lysis:
 - Treat cells with **CFTR corrector 17** or vehicle control for the desired time.
 - Wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in RIPA buffer supplemented with protease inhibitors.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.



· Protein Quantification:

Determine the protein concentration of the lysates using a BCA or Bradford assay.

SDS-PAGE:

- Denature protein samples by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane onto a low-percentage polyacrylamide gel (e.g., 6-8%) suitable for resolving high molecular weight proteins.

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

Detection:

 Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Analysis:

• Quantify the band intensities for Band B and Band C using densitometry software.

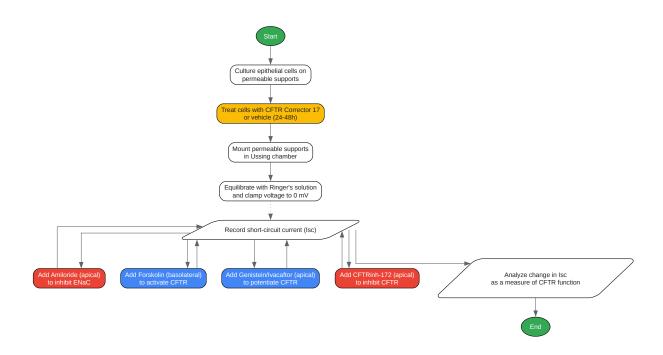


Ussing Chamber Assay for CFTR-Mediated Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[8] This assay directly quantifies CFTR-dependent chloride secretion.

Experimental Workflow:





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Ussing Chamber Experimental Workflow



Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

The FIS assay is a high-throughput method to assess CFTR function in 3D organoid cultures. [2][9][10] Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.

Protocol:

- Organoid Culture and Plating:
 - Culture patient-derived intestinal organoids in Matrigel domes.
 - Plate organoids in a 96-well plate.
- Corrector Treatment:
 - Treat organoids with CFTR corrector 17 or vehicle control for 24-48 hours.
- Assay Preparation:
 - Replace the culture medium with a buffer containing Calcein Green to visualize the organoids.
- Stimulation and Imaging:
 - Add forskolin to the wells to stimulate CFTR-mediated fluid secretion.
 - Acquire images of the organoids at time 0 and at regular intervals for 1-2 hours using a high-content imaging system.
- Analysis:
 - Quantify the change in the cross-sectional area of the organoids over time using image analysis software.
 - Calculate the area under the curve (AUC) to represent the total swelling and, therefore,
 CFTR function.



Synthesis of CFTR Corrector 17

The synthesis of 3-(4-fluorophenyl)-N-(2-phenylethyl)isoxazole-4-carboxamide can be achieved through a multi-step process, likely involving the formation of the isoxazole ring followed by an amide coupling reaction. While a specific detailed protocol for C17 is not readily available in the public domain, a general synthetic route can be proposed based on established isoxazole synthesis methodologies.

Proposed Synthetic Pathway:



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Proposed Synthesis Pathway for CFTR Corrector 17

Conclusion

CFTR corrector 17 is a promising small molecule with the potential to correct protein misfolding defects in cystic fibrosis and other related diseases. This technical guide provides a foundation for researchers to understand its chemical properties, mechanism of action, and methods for its evaluation. Further research into its specific interactions with misfolded proteins and its efficacy in various disease models will be crucial for its potential therapeutic development.

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specific experimental conditions.

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